Heptan-2-yl 2-chloroacetate

Descripción

The exact mass of the compound Heptan-2-yl 2-chloroacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Heptan-2-yl 2-chloroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptan-2-yl 2-chloroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

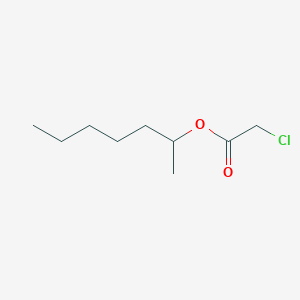

Structure

3D Structure

Propiedades

IUPAC Name |

heptan-2-yl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClO2/c1-3-4-5-6-8(2)12-9(11)7-10/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKOMRSJNZZXVMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471311 | |

| Record name | Heptan-2-yl 2-chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383412-05-3 | |

| Record name | 1-Methylhexyl 2-chloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383412-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptan-2-yl 2-chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptan-2-yl 2-chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.957 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid, 2-chloro-, 1-methylhexyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Chemical and Synthetic Profiling of Heptan-2-yl 2-Chloroacetate: A Technical Whitepaper

Executive Summary

Heptan-2-yl 2-chloroacetate (CAS: 383412-05-3), also referred to in industrial literature as 1-methylhexyl chloroacetate or 2-heptyl chloroacetate, is a highly versatile α -chloroester[1]. Characterized by its dual reactive centers—an ester linkage and an electrophilic α -carbon—this compound serves as a critical intermediate in advanced organic synthesis and agrochemical manufacturing. Most notably, it is the primary alkylating agent in the commercial synthesis of Cloquintocet-mexyl, a vital herbicide safener used to protect cereal crops from phytotoxicity[2][3].

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and validated synthetic protocols associated with heptan-2-yl 2-chloroacetate, designed for researchers and process chemists optimizing scalable synthetic routes.

Physicochemical Profiling and Structural Analysis

The strategic utility of heptan-2-yl 2-chloroacetate stems from its molecular architecture. The presence of the electron-withdrawing chlorine atom on the α -carbon (adjacent to the ester carbonyl) significantly lowers the energy of the C-Cl σ∗ orbital. This makes the α -position exceptionally electrophilic and highly susceptible to nucleophilic substitution ( SN2 )[4]. Furthermore, the molecule possesses a chiral center at the C2 position of the heptyl chain, meaning it exists as a racemic mixture of (S)- and (R)-enantiomers unless stereospecifically synthesized.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of heptan-2-yl 2-chloroacetate[1][5]:

| Property | Value | Method / Condition |

| IUPAC Name | heptan-2-yl 2-chloroacetate | Systematic Nomenclature |

| CAS Number | 383412-05-3 | Registry |

| Molecular Formula | C₉H₁₇ClO₂ | Elemental Analysis |

| Molecular Weight | 192.68 g/mol | Computed |

| Boiling Point | 218.2 °C | At standard pressure (101,325 Pa) |

| Density | ~1.0 g/cm³ | At 20 °C |

| XLogP3 (Lipophilicity) | 3.5 | Computed |

| Topological Polar Surface Area | 26.3 Ų | Computed |

| Canonical SMILES | CCCCCC(C)OC(=O)CCl | Structural Identifier |

Core Reactivity and Mechanistic Pathways

The chemical behavior of heptan-2-yl 2-chloroacetate is dictated by the competing electrophilicity of the carbonyl carbon and the α -carbon. In the presence of hard nucleophiles (e.g., hydroxide ions), ester hydrolysis is a competing side reaction. However, when treated with softer nucleophiles (e.g., phenoxides, amines, or thiolates) under controlled basic conditions, the molecule undergoes highly efficient SN2 alkylation[4].

In agrochemical applications, this reactivity is harnessed to construct complex ether linkages. The synthesis of Cloquintocet-mexyl relies on the nucleophilic attack of the phenoxide derived from 5-chloro-8-hydroxyquinoline onto the α -carbon of heptan-2-yl 2-chloroacetate[2].

SN2 nucleophilic substitution pathway for synthesizing Cloquintocet-mexyl.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to empower process optimization.

Protocol 1: Catalytic Esterification (Synthesis of Heptan-2-yl 2-chloroacetate)

This protocol details the synthesis of the title compound via the esterification of chloroacetic acid with 2-heptanol[2][3].

Causality & Design: Traditional Fischer esterifications utilize corrosive mineral acids (e.g., H2SO4 ) which promote unwanted etherification of the secondary alcohol and complicate downstream purification. This protocol utilizes copper methanesulfonate as a Lewis acid catalyst. It provides exceptional selectivity, is non-corrosive, and can be recovered via simple filtration. Cyclohexane is employed as an azeotropic solvent to drive the equilibrium forward by removing water.

Step-by-Step Methodology:

-

Initialization: In a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark trap (connected to a reflux condenser), charge 47.3 g (0.5 mol) of chloroacetic acid, 63.8 g (0.55 mol) of 2-heptanol, and 25 mL of cyclohexane.

-

Catalysis: Heat the mixture until the chloroacetic acid is fully dispersed into the solution. Add 1.5 g of copper methanesulfonate catalyst.

-

Azeotropic Reflux: Increase the temperature to establish a steady reflux. Water generated from the esterification will co-distill with cyclohexane and separate in the Dean-Stark trap.

-

Self-Validation Check: Monitor the Dean-Stark trap. The reaction is complete when water droplets cease to accumulate (typically yielding ~9 mL of water). This visual cue guarantees quantitative conversion.

-

Workup: Cool the mixture to room temperature and filter out the solid copper methanesulfonate (retain for recycling). Wash the filtrate with a saturated Na2CO3 solution until the aqueous layer tests weakly alkaline (pH ~8) to neutralize unreacted acid.

-

Isolation: Separate the organic layer, extract the aqueous layer with diethyl ether, combine the organics, and dry over anhydrous Na2SO4 . Remove solvents under reduced pressure to yield heptan-2-yl 2-chloroacetate as a colorless oil (Expected yield: >92%).

Workflow of catalytic esterification yielding heptan-2-yl 2-chloroacetate.

Protocol 2: Nucleophilic Substitution (Application in Cloquintocet-mexyl Synthesis)

Causality & Design: This step requires the coupling of the synthesized ester with 5-chloro-8-hydroxyquinoline[2]. Potassium carbonate ( K2CO3 ) is selected as a mild base; it is strong enough to deprotonate the phenol (pKa ~8.5) but weak enough to prevent the hydrolysis of the heptan-2-yl ester linkage. A catalytic amount of Potassium Iodide (KI) is introduced to facilitate a Finkelstein reaction in situ, converting the chloroacetate to a highly reactive iodoacetate intermediate, drastically reducing reaction time and increasing yield.

Step-by-Step Methodology:

-

Preparation: In a reaction vessel equipped with a Dean-Stark trap, combine 71.84 g (0.4 mol) of 5-chloro-8-hydroxyquinoline, 171.79 g (1.24 mol) of K2CO3 , 10.53 g of KI, 12 mL of dimethylformamide (DMF), and 100 mL of toluene.

-

Dehydration: Heat to reflux to azeotropically remove any trace water from the reagents. Self-validation: The absence of water droplets in the toluene layer within the trap confirms an anhydrous environment, preventing ester hydrolysis.

-

Alkylation: Slowly dropwise add a solution of 84.70 g (0.44 mol) of heptan-2-yl 2-chloroacetate diluted in 12 mL of DMF over 1 hour.

-

Maturation: Maintain reflux under vigorous stirring for 2.5 to 8 hours. The reaction progress can be monitored via TLC or HPLC until the 5-chloro-8-hydroxyquinoline is consumed.

-

Purification: Cool, filter inorganic salts, and remove the toluene/DMF solvent under vacuum to isolate the crude Cloquintocet-mexyl.

Safety, Handling, and Environmental Impact

Heptan-2-yl 2-chloroacetate is a reactive alkylating agent and must be handled with stringent safety protocols. According to the Globally Harmonized System (GHS), the compound exhibits the following hazard profile[1][5]:

-

H302: Harmful if swallowed (Acute toxicity).

-

H315 / H319: Causes skin and serious eye irritation. The α -chloro moiety can react with nucleophilic residues in biological tissues.

-

H400: Very toxic to aquatic life.

Handling Directives: All synthetic operations must be conducted within a certified chemical fume hood. Nitrile or butyl rubber gloves are mandatory to prevent dermal absorption. Waste streams containing unreacted chloroacetates should be quenched with a mild aqueous base (e.g., dilute NaOH or NaHCO3 ) to hydrolyze the active alkylating agent before disposal.

References

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 11735680, Heptan-2-yl 2-chloroacetate." PubChem, [Link].

- Google Patents. "CN101293870A - A kind of synthetic method of clofenacyl.

Sources

- 1. Heptan-2-yl 2-chloroacetate | C9H17ClO2 | CID 11735680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101293870A - A kind of synthetic method of clofenacyl - Google Patents [patents.google.com]

- 3. Cloquintocet-mexyl synthesizing method - Eureka | Patsnap [eureka.patsnap.com]

- 4. Heptan-2-yl 2-chloroacetate | 383412-05-3 | Benchchem [benchchem.com]

- 5. heptan-2-yl 2-chloroacetate | 383412-05-3 [chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of Heptan-2-yl 2-chloroacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of heptan-2-yl 2-chloroacetate (CAS No. 383412-05-3).[1][2] As a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules, a thorough understanding of its characteristics is paramount for its effective and safe utilization in research and development.[1] This document details the compound's structural and physicochemical properties, provides a detailed experimental protocol for its synthesis and purification, outlines its spectroscopic signature for analytical confirmation, and discusses essential safety and handling protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently incorporate heptan-2-yl 2-chloroacetate into their synthetic workflows.

Introduction and Structural Elucidation

Heptan-2-yl 2-chloroacetate is an ester formed from the reaction of 2-heptanol and 2-chloroacetic acid.[1] Its molecular structure consists of a seven-carbon alkyl chain (heptan-2-yl group) linked via an ester functional group to a chloroacetyl moiety.[1] The presence of a chlorine atom on the alpha-carbon relative to the carbonyl group significantly influences the molecule's reactivity, making it a versatile building block in various synthetic transformations.[1]

A key structural feature of heptan-2-yl 2-chloroacetate is the presence of a chiral center at the second carbon of the heptyl group.[1] This gives rise to two enantiomers: (R)-heptan-2-yl 2-chloroacetate and (S)-heptan-2-yl 2-chloroacetate.[1] The synthesis and separation of these enantiomers are of significant interest for applications where stereochemistry is crucial.

Below is a diagram illustrating the chemical structure of heptan-2-yl 2-chloroacetate.

Caption: Chemical structure of heptan-2-yl 2-chloroacetate.

Physicochemical Properties

A comprehensive understanding of the physical properties of a compound is essential for its handling, purification, and use in reactions. The key physicochemical properties of heptan-2-yl 2-chloroacetate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇ClO₂ | [1][2] |

| Molecular Weight | 192.68 g/mol | [1][2] |

| CAS Number | 383412-05-3 | [1][2] |

| IUPAC Name | heptan-2-yl 2-chloroacetate | [2] |

| Synonyms | 1-methylhexyl chloroacetate, 2-Heptanyl Chloroacetate | [3][4] |

| Boiling Point | 218.167 °C at 760 mmHg | [3] |

| Density | 1.002 g/cm³ | [3] |

| Refractive Index | 1.436 | [3] |

| XLogP3 | 3.5 | [2] |

| Topological Polar Surface Area | 26.3 Ų | [2] |

| Flash Point | 99.276 °C | [3] |

Synthesis and Purification

The synthesis of heptan-2-yl 2-chloroacetate is most commonly achieved through the esterification of 2-heptanol with a suitable chloroacetylating agent, such as chloroacetyl chloride.[1] This reaction proceeds via a nucleophilic acyl substitution mechanism.[1] The use of a non-nucleophilic base, such as pyridine, is recommended to neutralize the hydrochloric acid byproduct generated during the reaction.[5]

Experimental Protocol: Synthesis of Heptan-2-yl 2-chloroacetate

This protocol details a standard laboratory procedure for the synthesis of heptan-2-yl 2-chloroacetate.

Materials:

-

2-Heptanol

-

Chloroacetyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-heptanol (1.0 equivalent) and anhydrous pyridine (1.1 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by slowly adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent (DCM) under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure heptan-2-yl 2-chloroacetate.

-

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis and purification of heptan-2-yl 2-chloroacetate.

Caption: Workflow for the synthesis and purification of heptan-2-yl 2-chloroacetate.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized heptan-2-yl 2-chloroacetate. The expected spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different protons in the molecule. The protons on the chloroacetyl group (-CH₂Cl) would appear as a singlet. The methine proton on the heptan-2-yl group (-OCH-) would appear as a multiplet, coupled to the adjacent methyl and methylene protons. The remaining protons of the heptyl chain would appear in the upfield region.

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the ester is the most deshielded and will appear significantly downfield.[1] The carbon attached to the chlorine atom will also be deshielded.[1] The carbon of the C-O bond in the heptyl group will also show a characteristic downfield shift.[1] The remaining aliphatic carbons will appear in the upfield region of the spectrum.[1]

Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 175 |

| -CH₂Cl | 40 - 45 |

| -OCH- | 70 - 75 |

| Heptyl Chain Carbons | 10 - 40 |

Infrared (IR) Spectroscopy

The IR spectrum of heptan-2-yl 2-chloroacetate will exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption band is expected for the ester carbonyl (C=O) stretch, typically around 1740 cm⁻¹.[1] The C-Cl bond will show an absorption in the fingerprint region, around 750 cm⁻¹.[1] The C-O stretching vibrations of the ester will also be present.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 192, with a characteristic M+2 peak at m/z 194 due to the presence of the chlorine-37 isotope.[1] Common fragmentation pathways for esters include the loss of the alkoxy group and cleavage adjacent to the carbonyl group.

Predicted Mass Spectrometry Fragments:

| m/z | Proposed Fragment |

| 192/194 | [C₉H₁₇ClO₂]⁺ (Molecular Ion) |

| 115 | [C₇H₁₅O]⁺ |

Safety and Handling

Heptan-2-yl 2-chloroacetate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Based on GHS classifications, this compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2] It may also cause an allergic skin reaction.[2]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

-

Skin and Body Protection: A laboratory coat should be worn.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[4]

Disposal:

Dispose of waste material in accordance with local, state, and federal regulations.

The following diagram outlines the key safety considerations for handling heptan-2-yl 2-chloroacetate.

Caption: Key safety precautions for handling heptan-2-yl 2-chloroacetate.

Conclusion

This technical guide has provided a detailed overview of the physical properties, synthesis, characterization, and safety considerations for heptan-2-yl 2-chloroacetate. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry and drug development, facilitating the confident and safe use of this important synthetic intermediate.

References

-

Heptan-2-yl 2-chloroacetate | C9H17ClO2 | CID 11735680 - PubChem. (URL: [Link])

-

Heptan-2-yl 2-chloroacetate | CAS#:383412-05-3 | Chemsrc. (URL: [Link])

-

Heptan-2-yl 2-chloroacetate (C9H17ClO2) - PubChemLite. (URL: [Link])

-

Fischer Esterification-Typical Procedures - OperaChem. (URL: [Link])

-

C7H16 heptane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 heptane 1-H nmr doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

Calculated and experimental 13 C NMR chemical shifts | Download Table - ResearchGate. (URL: [Link])

-

University of Groningen The Synthesis of 2-Methyl-4-Heptanone Jong, Elma A. de; Feringa, Bernard. (URL: [Link])

- FTIR spectra of the CHCl 2 COCl photolysis products in the Ar, Kr, Xe, and O 2 m

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

n-HEPTAMIDE - Organic Syntheses Procedure. (URL: [Link])

Sources

- 1. Heptan-2-yl 2-chloroacetate | 383412-05-3 | Benchchem [benchchem.com]

- 2. Heptan-2-yl 2-chloroacetate | C9H17ClO2 | CID 11735680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Heptan-2-yl 2-chloroacetate | CAS#:383412-05-3 | Chemsrc [chemsrc.com]

- 4. Heptan-2-yl Chloroacetate | 383412-05-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Heptan-2-yl 2-chloroacetate: Synthesis, Characterization, and Applications in Biocatalytic Resolution

Executive Summary

Heptan-2-yl 2-chloroacetate (CAS: 383412-05-3) is a highly versatile ester utilized extensively as a synthetic intermediate and a privileged substrate for enzymatic kinetic resolutions. The presence of the electron-withdrawing α -chloro group significantly enhances the electrophilicity of the carbonyl carbon, making it an ideal candidate for lipase-catalyzed transesterification and hydrolysis. This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of heptan-2-yl 2-chloroacetate, grounded in mechanistic causality and optimized laboratory protocols.

Chemical Properties and Hazard Profile

Before initiating synthesis, it is critical to understand the physicochemical properties and safety profile of the target compound to design appropriate isolation and handling workflows[1].

-

IUPAC Name: Heptan-2-yl 2-chloroacetate

-

Molecular Formula: C₉H₁₇ClO₂

-

Molecular Weight: 192.68 g/mol

-

Exact Mass: 192.0917 Da

-

Lipophilicity (XLogP3): 3.5

-

Hazard Identification: The compound exhibits acute oral toxicity (H302), causes severe skin and eye irritation (H315, H319), and is very toxic to aquatic life (H400)[1]. All synthetic procedures must be conducted in a well-ventilated fume hood using appropriate PPE.

Synthetic Methodologies: Mechanistic Causality

The synthesis of heptan-2-yl 2-chloroacetate is fundamentally an esterification process. While Fischer esterification using 2-chloroacetic acid and an acid catalyst (e.g., H2SO4 ) is possible, it is an equilibrium-driven process requiring continuous water removal (via Dean-Stark apparatus)[2].

For laboratory-scale synthesis requiring high yields and purity, direct esterification via an acyl chloride is the superior route. By reacting 2-heptanol with chloroacetyl chloride in the presence of a non-nucleophilic base (such as pyridine or triethylamine), the reaction is rendered irreversible.

Causality of Reagent Selection:

-

Chloroacetyl Chloride: Acts as a highly reactive electrophile. The chloride ion is an excellent leaving group, allowing the reaction to proceed rapidly at low temperatures.

-

Pyridine / Triethylamine: Serves a dual purpose. First, it acts as an acid scavenger to neutralize the corrosive hydrogen chloride (HCl) gas generated during the reaction, preventing acid-catalyzed side reactions such as the elimination of the secondary alcohol or unwanted etherification. Second, pyridine can act as a nucleophilic catalyst by forming a highly reactive intermediate acylpyridinium species.

-

Temperature Control (0 °C): The nucleophilic acyl substitution is highly exothermic. Conducting the addition at 0 °C suppresses localized heating, which could otherwise lead to the degradation of the acyl chloride or the formation of dark, tarry byproducts[2].

Workflow of the direct esterification synthesis of heptan-2-yl 2-chloroacetate.

Experimental Protocol: Direct Esterification

The following protocol is a self-validating system designed to maximize yield while minimizing the formation of impurities.

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet. Maintaining anhydrous conditions is critical to prevent the premature hydrolysis of chloroacetyl chloride into chloroacetic acid.

-

Reagent Loading: Add 2-heptanol (1.0 equiv, 50.0 mmol, 5.81 g) and anhydrous dichloromethane (DCM, 100 mL) to the reaction flask.

-

Base Addition: Inject anhydrous pyridine (1.5 equiv, 75.0 mmol, 6.05 mL) into the stirring solution.

-

Thermal Regulation: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0 °C for 10 minutes.

-

Electrophile Addition: Dissolve chloroacetyl chloride (1.2 equiv, 60.0 mmol, 4.78 mL) in 20 mL of anhydrous DCM. Transfer this to a pressure-equalizing addition funnel. Add the solution dropwise over 30–45 minutes. Note: Rapid addition will cause a temperature spike, leading to diminished yields.

-

Reaction Maturation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 3 hours. Reaction progress can be validated via TLC (Hexanes:Ethyl Acetate 9:1, visualization via KMnO4 stain).

-

Quenching: Cool the mixture back to 0 °C and carefully quench by adding 50 mL of saturated aqueous NaHCO3 . Wait until effervescence ( CO2 evolution) ceases. This step neutralizes unreacted chloroacetyl chloride and excess pyridine.

-

Extraction & Washing: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers sequentially with 1M HCl (50 mL) to remove residual pyridine, followed by saturated NaCl (brine, 50 mL) to pre-dry the organic phase.

-

Drying & Concentration: Dry the organic phase over anhydrous MgSO4 , filter, and concentrate under reduced pressure (rotary evaporator, water bath at 30 °C).

-

Purification: Purify the resulting crude oil via silica gel column chromatography (eluting with 95:5 Hexanes:Ethyl Acetate) or via vacuum distillation to afford the pure ester as a colorless oil.

Characterization and Data Presentation

To confirm the structural integrity and purity of the synthesized heptan-2-yl 2-chloroacetate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is required.

Table 1: Expected Analytical Characterization Data

| Analytical Technique | Parameter / Signal | Expected Value / Assignment |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.95 - 5.05 ppm | Multiplet, 1H (Stereocenter methine, -CH -O-) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.00 - 4.10 ppm | Singlet, 2H ( α -chloro protons, -CH₂ -Cl) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.20 - 1.60 ppm | Multiplet, 8H (Aliphatic chain, -CH₂ -) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.25 ppm | Doublet, 3H (Methyl adjacent to stereocenter) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 0.88 ppm | Triplet, 3H (Terminal methyl, -CH₃ ) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~167.0 ppm | Carbonyl carbon (-C =O) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~41.5 ppm | α -chloro carbon (-C H₂-Cl) |

| IR Spectroscopy | Carbonyl Stretch | ~1735 - 1750 cm⁻¹ (Strong) |

| IR Spectroscopy | C-Cl Stretch | ~700 - 750 cm⁻¹ (Medium) |

| Mass Spectrometry (EI) | Molecular Ion [M]⁺ | m/z 192.09 |

Applications: Biocatalytic Kinetic Resolution

A premier application of heptan-2-yl 2-chloroacetate in drug development and fine chemical synthesis is its use in the production of enantiopure secondary alcohols. Because 2-heptanol is a chiral molecule, its racemic ester can be subjected to enzymatic kinetic resolution[3].

Lipases, such as Candida antarctica Lipase B (CALB) or Pseudomonas cepacia Lipase (PSL), exhibit profound enantioselectivity[4]. According to Kazlauskas's rule, these lipases preferentially bind and hydrolyze the (R)-enantiomer of secondary alcohol esters[3].

Why use the 2-chloroacetate derivative instead of a standard acetate? The highly electronegative chlorine atom exerts a strong inductive pull (-I effect), increasing the partial positive charge ( δ+ ) on the carbonyl carbon. This makes the ester significantly more susceptible to nucleophilic attack by the catalytic serine residue in the lipase's active site, vastly accelerating the reaction rate and often improving the Enantiomeric Ratio (E-value) compared to standard acetates[3][5].

Lipase-catalyzed kinetic resolution of racemic heptan-2-yl 2-chloroacetate.

Following the enzymatic hydrolysis, the mixture consists of the highly polar (R)-2-heptanol and the relatively non-polar (S)-heptan-2-yl 2-chloroacetate. This distinct difference in polarity allows for facile separation via standard silica gel chromatography, yielding both compounds in high enantiomeric excess (ee > 95%).

References

- PubChem. "Heptan-2-yl 2-chloroacetate | C9H17ClO2 | CID 11735680." National Center for Biotechnology Information.

- Benchchem. "Heptan-2-yl 2-chloroacetate | 383412-05-3." Benchchem Chemical Database.

- Benchchem. "Lipase-catalyzed kinetic resolution and properties." Benchchem Chemical Database.

- ResearchGate. "Lipase-catalyzed transesterification of primary alcohols: Resolution of 2-ethylhexan-1-ol and 2-ethylhex-5-en-1-ol." ResearchGate.

- ResearchGate. "Kinetic Resolution of Primary 2-Methyl-Substituted Alcohols via Pseudomonas cepacia Lipase Catalyzed Enantioselective Acylation." ResearchGate.

Sources

- 1. Heptan-2-yl 2-chloroacetate | C9H17ClO2 | CID 11735680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Heptan-2-yl 2-chloroacetate | 383412-05-3 | Benchchem [benchchem.com]

- 3. Heptan-2-yl 2-chloroacetate | 383412-05-3 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Heptan-2-yl 2-chloroacetate

Executive Summary

Heptan-2-yl 2-chloroacetate (CAS: 383412-05-3) is a highly versatile α-chloroester utilized extensively as a synthetic building block in advanced organic chemistry and pharmaceutical development[1]. With a molecular weight of 192.68 g/mol , this compound features a bifunctional reactive profile: an ester linkage susceptible to controlled hydrolysis, and an α-chloro moiety primed for nucleophilic substitution[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, mass spectrometry profiling, and self-validating synthetic protocols designed for researchers and drug development professionals.

Structural Identity & Physicochemical Profiling

The strategic importance of Heptan-2-yl 2-chloroacetate lies in its specific molecular architecture. The presence of a chiral center at the C2 position of the heptyl chain allows the compound to exist as distinct (R)- and (S)-stereoisomers, which are critical variables when synthesizing enantiopure intermediates for structure-activity relationship (SAR) studies[1].

Furthermore, the electron-withdrawing nature of the chlorine atom on the α-carbon (adjacent to the ester carbonyl) significantly enhances the electrophilicity of this position, making it highly susceptible to nucleophilic attack[1].

Table 1: Key Physicochemical Data

| Property | Value | Analytical Significance |

| IUPAC Name | Heptan-2-yl 2-chloroacetate | Standardized nomenclature for regulatory filings[1]. |

| CAS Number | 383412-05-3 | Unique identifier for inventory and safety tracking[2]. |

| Molecular Formula | C9H17ClO2 | Dictates the exact mass and elemental combustion analysis[3]. |

| Molecular Weight | 192.68 g/mol | Primary metric for stoichiometric calculations and yield determination[4]. |

| Monoisotopic Mass | 192.0917 Da | Crucial for High-Resolution Mass Spectrometry (HRMS) validation. |

| Canonical SMILES | CCCCCC(C)OC(=O)CCl | Utilized for in silico predictive modeling and docking[3]. |

Mass Spectrometry & Molecular Weight Analysis

For analytical chemists, the molecular weight of 192.68 g/mol is a fundamental tracking parameter. During synthesis, monitoring this exact mass ensures that the esterification of the precursor 2-heptanol (MW: 116.20 g/mol ) is complete.

Because the molecule contains a single chlorine atom, its mass spectrum exhibits a highly characteristic isotopic signature. The natural abundance of Chlorine-35 (~75.8%) and Chlorine-37 (~24.2%) generates a distinct M and M+2 peak ratio. Tracking this 3:1 ratio is a self-validating analytical checkpoint to differentiate the target product from non-halogenated side products (e.g., di-heptyl ether).

Table 2: Diagnostic MS Fragmentation Pattern (Simulated)

| Ion Species | Exact Mass (m/z) | Relative Abundance | Mechanistic Origin |

| [M]+ | 192.09 | ~100% (Base peak for isotope cluster) | Intact molecular ion containing ³⁵Cl. |

| [M+2]+ | 194.09 | ~32% | Intact molecular ion containing ³⁷Cl. |

| [M-Cl]+ | 157.12 | Variable | Homolytic cleavage and loss of the chlorine radical. |

| [C2H2ClO2]+ | 92.97 | Variable | Alpha-cleavage resulting in the loss of the heptyl chain. |

Synthetic Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process controls and mechanistic causality.

Protocol A: Base-Mediated Esterification

Objective: Synthesize racemic heptan-2-yl 2-chloroacetate via nucleophilic acyl substitution. Causality & Design: This route utilizes chloroacetyl chloride as the electrophile. Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge the HCl byproduct. Removing HCl is critical; failure to do so lowers the pH, which can catalyze the hydrolysis of the newly formed ester bond or lead to the degradation of the acyl chloride.

Step-by-Step Methodology:

-

Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 2-heptanol (1.0 eq, 50 mmol) in 100 mL of anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.5 eq, 75 mmol) to the solution. In-process control: Ensure the solution is clear and moisture-free to prevent premature hydrolysis of the acyl chloride.

-

Acylation: Cool the reaction mixture to 0°C using an ice-water bath. Dropwise, add chloroacetyl chloride (1.2 eq, 60 mmol) over 30 minutes. Causality: The dropwise addition controls the exothermic nature of the reaction and prevents localized temperature spikes that could lead to ketene formation.

-

Reaction Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

-

Validation (GC-MS): Monitor reaction progress. The disappearance of the 2-heptanol peak (m/z 116.20) and the appearance of the product peak (m/z 192.09/194.09) confirms reaction completion.

-

Work-up: Quench the reaction with 50 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Figure 1: Base-mediated synthesis workflow of Heptan-2-yl 2-chloroacetate.

Protocol B: Enzymatic Kinetic Resolution for Chiral Synthesis

Objective: Isolate enantiomerically pure (R)- or (S)-heptan-2-yl 2-chloroacetate. Causality & Design: Lipases, such as Novozym 435, exhibit high enantioselectivity. By using vinyl chloroacetate as the acyl donor instead of chloroacetyl chloride, the byproduct is acetaldehyde. Acetaldehyde rapidly tautomerizes and evaporates, driving the reaction to completion thermodynamically without generating water or acid that could poison the enzyme[1].

Step-by-Step Methodology:

-

Setup: Dissolve racemic 2-heptanol (10 mmol) and vinyl chloroacetate (15 mmol) in 50 mL of anhydrous hexane.

-

Biocatalysis: Add 100 mg of Novozym 435 (immobilized Candida antarctica lipase B).

-

Incubation: Shake the mixture at 150 rpm at 40°C for 24 hours.

-

Validation: Monitor enantiomeric excess (ee) via chiral HPLC. The enzyme selectively acylates the (R)-enantiomer.

-

Separation: Filter off the immobilized enzyme. Separate the unreacted (S)-2-heptanol from the (R)-heptan-2-yl 2-chloroacetate via silica gel column chromatography.

Downstream Reactivity & Pharmaceutical Applications

The utility of Heptan-2-yl 2-chloroacetate is demonstrated in various synthetic transformations critical to drug discovery[1]. The α-carbon serves as a highly reactive electrophilic center.

-

Nucleophilic Substitution (SN2): The ester readily reacts with N- and S-nucleophiles (amines and thiols) to displace the chloride ion. This is a foundational step in synthesizing complex aminated scaffolds often found in antiviral therapeutics.

-

Reformatsky Reaction: The compound can undergo zinc insertion into the C-Cl bond to generate a zinc enolate. This intermediate can subsequently attack aldehydes or ketones to yield β-hydroxy esters, which are vital building blocks for macrolide antibiotics and statins[1].

Figure 2: Downstream reactivity pathways of the α-chloroester moiety.

References

-

Benchchem. "Heptan-2-yl 2-chloroacetate | 383412-05-3 - Structural Classification and Nomenclature." 1

-

MilliporeSigma (Sigma-Aldrich). "Heptan-2-yl 2-chloroacetate | 383412-05-3." 2

-

BLD Pharm. "383412-05-3 | Heptan-2-yl 2-chloroacetate Information and Documentation." 3

-

A2B Chem. "383412-05-3 | MFCD09264594 | Heptan-2-Yl 2-Chloroacetate Technical Data." 4

Sources

Application Note: Synthesis of 2-Heptyl Chloroacetate via Lewis Acid-Catalyzed Esterification

Executive Summary

The esterification of 2-heptanol with chloroacetic acid yields 2-heptyl chloroacetate (heptan-2-yl 2-chloroacetate), a critical electrophilic intermediate used extensively in the synthesis of cloquintocet-mexyl, a highly effective agricultural herbicide safener[1][2]. This application note provides a comprehensive, self-validating protocol for this esterification, optimized for high yield, catalyst recovery, and minimal side reactions.

Mechanistic Rationale & Pathway

Direct esterification of secondary alcohols like 2-heptanol often faces kinetic hurdles due to steric hindrance around the nucleophilic oxygen, making the choice of catalyst and reaction conditions paramount for achieving high yields[3]. While highly reactive acyl chlorides (e.g., chloroacetyl chloride) can drive the reaction forward without a catalyst[4], the direct Fischer esterification utilizing chloroacetic acid is heavily favored in scale-up environments. This route avoids the generation of corrosive hydrogen chloride gas and utilizes more stable, cost-effective reagents[5].

Mechanistically, the reaction requires the activation of the carboxylic acid's carbonyl carbon. Traditional Brønsted-Lowry acids (such as concentrated sulfuric acid) can catalyze this process but frequently lead to equipment corrosion, complex neutralization steps, and unwanted side reactions like the dehydration of the secondary alcohol[5].

To circumvent these issues, Lewis acid catalysts such as metal methanesulfonates (e.g., copper methanesulfonate) are employed. These catalysts coordinate selectively with the carbonyl oxygen, enhancing electrophilicity while maintaining a mild reaction environment[5][6]. Furthermore, because esterification is an equilibrium process, Le Chatelier's principle is applied by using a continuous water-removal system (Dean-Stark apparatus) with an azeotropic solvent like cyclohexane[2].

Figure 1: Lewis acid-catalyzed esterification pathway of 2-heptanol and chloroacetic acid.

Catalyst Optimization & Kinetics

The selection of the catalyst directly impacts the purity profile and operational efficiency of the synthesis. Table 1 summarizes the performance of various catalytic systems for the esterification of chloroacetic acid.

Table 1: Catalyst Optimization for Chloroacetic Acid Esterification

| Catalyst System | Molar Ratio (Acid:Alcohol) | Azeotropic Solvent | Temp (°C) | Yield (%) | Operational Notes |

| Sulfuric Acid (H₂SO₄) | 1:1.1 | Toluene | 110 | ~80-85 | High equipment corrosion; difficult catalyst recovery; promotes alcohol dehydration. |

| Zinc Methanesulfonate | 1:1.2 | Benzene | 80-85 | 88.7 | Good selectivity; moderate toxicity profile[6]. |

| Copper Methanesulfonate | 1:1.1 | Cyclohexane | 80-85 | >92.0 | Environmentally friendly; easily filtered and recycled; no equipment corrosion[2][5]. |

Note: 2-heptanol is intentionally used in a slight molar excess (1.1 eq). This ensures the complete consumption of chloroacetic acid, which is highly corrosive and more difficult to remove during aqueous workup than the residual alcohol.

Experimental Methodology

The following protocol is adapted from validated industrial synthetic routes utilizing copper methanesulfonate[2][5].

Materials Required

-

Chloroacetic acid: 47.3 g (0.5 mol)

-

2-Heptanol: 63.8 g (0.55 mol)

-

Cyclohexane (Azeotropic solvent): 25 mL

-

Copper methanesulfonate (Catalyst): 1.5 g

-

Saturated Sodium Carbonate (Na₂CO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol

-

Reaction Assembly: Equip a 500 mL round-bottom flask with a magnetic stir bar, a heating mantle, a Dean-Stark trap, and a reflux condenser.

-

Reagent Loading: Add 47.3 g of chloroacetic acid, 63.8 g of 2-heptanol, and 25 mL of cyclohexane to the reaction flask[5].

-

Heating & Catalyst Addition: Begin stirring and heating the mixture. Once the chloroacetic acid is completely dispersed and dissolved, add 1.5 g of the copper methanesulfonate catalyst[5].

-

Azeotropic Reflux: Heat the mixture to reflux (approximately 80-85 °C). The water generated from the esterification will co-distill with cyclohexane, separate in the Dean-Stark trap, and the organic solvent will continuously return to the flask[2].

-

Reaction Completion: Continue refluxing until water ceases to collect in the Dean-Stark trap. This typically requires 2 to 4 hours[2][5].

-

Cooling & Filtration: Cool the reaction mixture to room temperature. Filter the mixture to remove the solid copper methanesulfonate catalyst. Note: The recovered catalyst can be washed and reused in subsequent batches, significantly lowering raw material costs[5].

-

Neutralization: Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated Na₂CO₃ solution until the aqueous phase tests weakly alkaline (pH ~8). This step neutralizes and removes any trace unreacted chloroacetic acid[5].

-

Extraction & Washing: Separate the organic layer. Extract the remaining aqueous layer once with diethyl ether. Combine the ether layer with the primary organic layer, and wash the combined organics with saturated brine[5].

-

Drying & Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ overnight. Filter out the drying agent and remove the solvents (ether and cyclohexane) under reduced pressure using a rotary evaporator[5].

-

Final Yield: The resulting product is a colorless oily liquid representing pure 2-heptyl chloroacetate. Expected yield: ~86.2 g (92.8% theoretical yield)[5].

Figure 2: Step-by-step experimental workflow for the synthesis of 2-heptyl chloroacetate.

System Validation & Quality Control

This protocol is designed as a self-validating system . The physical cessation of water accumulation in the Dean-Stark trap provides real-time, visual confirmation that the thermodynamic equilibrium has been fully driven to the product side, ensuring maximum conversion before workup begins[2][5].

For quantitative validation, the esterification rate can be determined post-reaction by titrating the unreacted chloroacetic acid. It is highly recommended to use a sodium methoxide ethanol standard solution for this titration rather than standard aqueous sodium hydroxide. Non-aqueous titration prevents the unwanted hydrolysis (saponification) of the newly formed ester, ensuring that the calculated acid value accurately reflects the true reaction endpoint[7].

Downstream Applications

The synthesized 2-heptyl chloroacetate is primarily utilized in condensation reactions with 5-chloro-8-hydroxyquinoline in the presence of an acid-binding agent (such as potassium carbonate) to produce cloquintocet-mexyl[1][5]. The high purity of the ester generated via this Lewis acid-catalyzed route prevents downstream side reactions, ensuring high yields of the final herbicide safener[2].

References

- Benchchem. "Heptan-2-yl 2-chloroacetate | 383412-05-3 - Benchchem". benchchem.com.

- Patsnap. "Synthesis method of cloquintocet-mexyl - Eureka".

- ResearchGate. "Esterification of Chloroacetic Acid with Alcohols Catalyzed by Zinc Methanesulfonate".

- Patsnap. "Cloquintocet-mexyl synthesizing method - Eureka".

- Google Patents. "CN101293870A - A kind of synthetic method of clofenacyl". google.com.

- Chemistry Steps. "Alcohols to Esters - Chemistry Steps". chemistrysteps.com.

- Asianpubs. "Improvement on Determination Method Esterification- Rate During Chloroacetate Esters Production Process". asianpubs.org.

Sources

- 1. Synthesis method of cloquintocet-mexyl - Eureka | Patsnap [eureka.patsnap.com]

- 2. Cloquintocet-mexyl synthesizing method - Eureka | Patsnap [eureka.patsnap.com]

- 3. Alcohols to Esters - Chemistry Steps [chemistrysteps.com]

- 4. Heptan-2-yl 2-chloroacetate | 383412-05-3 | Benchchem [benchchem.com]

- 5. CN101293870A - A kind of synthetic method of clofenacyl - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

Application Note: Heptan-2-yl 2-Chloroacetate as a Strategic Alkylating Agent in Organic Synthesis and Agrochemical Development

Executive Summary

Heptan-2-yl 2-chloroacetate (CAS 383412-05-3), also known as 1-methylhexyl 2-chloroacetate, is a highly versatile α-chloroester utilized extensively in complex organic synthesis and agrochemical manufacturing[1]. Its primary industrial significance lies in its role as a strategic, high-efficiency alkylating agent. By leveraging the unique reactivity of its α-chloroester motif, chemists can drastically streamline the synthesis of critical pharmaceutical intermediates and agrochemicals—most notably, the herbicide safener Cloquintocet-mexyl[2].

This application note provides a deep dive into the mechanistic rationale, process optimization, and self-validating experimental protocols for utilizing Heptan-2-yl 2-chloroacetate in advanced synthetic workflows.

Mechanistic Rationale of α-Chloroester Reactivity

The synthetic utility of Heptan-2-yl 2-chloroacetate is governed by the synergistic electronic effects of its functional groups. The electron-withdrawing ester moiety exerts a strong inductive effect (-I) on the adjacent α-carbon[1]. This electronic withdrawal significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C–Cl bond, rendering the α-carbon highly electrophilic.

Consequently, Heptan-2-yl 2-chloroacetate is exceptionally susceptible to bimolecular nucleophilic substitution (SN2) by O-, N-, and S-nucleophiles[1]. Unlike simple alkyl halides, the adjacent carbonyl group stabilizes the SN2 transition state through orbital overlap, accelerating the reaction kinetics and allowing for milder reaction conditions.

Strategic Application: Direct Synthesis of Cloquintocet-mexyl

Cloquintocet-mexyl (CAS 99607-70-2) is a crucial agrochemical safener deployed to protect cereal crops (e.g., wheat, rye) from the phytotoxic effects of the herbicide clodinafop-propargyl[2].

The Traditional vs. Direct Route Paradigm

Historically, the commercial production of Cloquintocet-mexyl relied on a multi-step process: 5-chloro-8-hydroxyquinoline was first reacted with methyl chloroacetate, followed by alkaline hydrolysis to isolate the free acid, and finally subjected to a thermodynamically challenging esterification with 2-heptanol[2]. This route is atom-inefficient and generates significant aqueous waste.

By deploying Heptan-2-yl 2-chloroacetate as the primary electrophile, chemists can bypass the methyl ester and free acid intermediates entirely. The direct O-alkylation of 5-chloro-8-hydroxyquinoline with Heptan-2-yl 2-chloroacetate achieves the final product in a single, high-yield step[3][4].

Workflow comparison: Traditional multi-step synthesis vs. direct O-alkylation route.

Process Optimization & Quantitative Data

To demonstrate the efficiency of the direct route, the following tables summarize the comparative metrics and the optimized reaction parameters for the O-alkylation step[3][4].

Table 1: Comparative Metrics (Traditional vs. Direct Route)

| Metric | Traditional Route[2] | Direct Route (Heptan-2-yl 2-chloroacetate)[3] |

| Number of Steps | 3 (Alkylation, Hydrolysis, Esterification) | 1 (Direct O-Alkylation) |

| Alkylating Agent | Methyl chloroacetate | Heptan-2-yl 2-chloroacetate |

| Intermediate Isolation | Required (Methyl ester, Free acid) | Not Required |

| Byproducts / Waste | Methanol, NaCl, H₂O (high volume) | KCl (low volume) |

| Overall Yield | ~65-75% | >90% |

Table 2: Optimized Reaction Parameters for Direct O-Alkylation

| Parameter | Optimized Value | Mechanistic Rationale |

| Molar Ratio (Phenol:Ester) | 1.0 : 1.1 | A slight excess of the electrophile ensures complete conversion of the limiting reagent. |

| Base | K₂CO₃ (2.0 equiv) | Mild base deprotonates the phenol without causing unwanted ester hydrolysis; drives the reaction forward. |

| Solvent System | Toluene / DMF | Toluene provides solubility; DMF (polar aprotic) solvates K⁺ ions, leaving a naked, highly reactive phenoxide anion. |

| Temperature | 80 - 85 °C | Provides sufficient activation energy for the SN2 displacement while avoiding thermal degradation. |

Self-Validating Experimental Protocols

Protocol A: Catalytic Esterification for Heptan-2-yl 2-chloroacetate

Objective: Synthesize the alkylating agent using a highly selective, non-corrosive Lewis acid catalyst[3]. Causality Check: Copper methanesulfonate is selected over traditional sulfuric acid because it does not corrode stainless-steel reactors, prevents unwanted etherification side-reactions, and can be easily recovered via filtration[3].

Step-by-Step Methodology:

-

Setup: Equip a 500 mL four-neck flask with a mechanical stirrer, a thermometer, and a Dean-Stark trap attached to a reflux condenser.

-

Reagent Addition: Add 47.3 g (0.5 mol) of chloroacetic acid, 63.8 g (0.55 mol) of 2-heptanol, and 25 mL of cyclohexane to the flask.

-

Catalysis: Heat the mixture until the chloroacetic acid is completely dissolved, then add 1.5 g of copper methanesulfonate catalyst.

-

Azeotropic Distillation: Reflux the reaction mixture under continuous stirring. The cyclohexane forms a ternary azeotrope with the generated water, which is continuously removed via the Dean-Stark trap to drive the equilibrium forward (Le Chatelier's principle).

-

Reaction Termination: Continue refluxing until water ceases to collect in the trap. Cool the mixture to room temperature.

-

Isolation: Filter the mixture to recover the solid copper methanesulfonate catalyst.

-

Purification: Wash the filtrate with saturated aqueous Na₂CO₃ until the aqueous phase is weakly alkaline (neutralizing unreacted acid). Separate the organic layer, extract the aqueous layer with diethyl ether, and combine the organic phases.

-

Drying & Concentration: Wash with saturated brine, dry over anhydrous Na₂SO₄ overnight, and concentrate under reduced pressure to yield Heptan-2-yl 2-chloroacetate as a colorless oil (Expected Yield: ~92.8%).

Protocol B: Direct SN2 O-Alkylation to Cloquintocet-mexyl

Objective: Execute a one-pot O-alkylation to yield the final safener[3][4]. Analytical Monitoring: Reaction progress is best monitored via Reverse Phase HPLC (C18 column, Acetonitrile/Water/Phosphoric acid mobile phase)[5].

Step-by-Step Methodology:

-

Reaction Assembly: In a dry reaction vessel, disperse 5-chloro-8-hydroxyquinoline (1.0 equiv) and Heptan-2-yl 2-chloroacetate (1.1 equiv) in a mixed solvent system of Toluene and N,N-Dimethylformamide (DMF).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) in batches to the stirring mixture.

-

Thermal Activation: Heat the reaction mixture to 75 °C and hold for 30 minutes to ensure complete deprotonation of the phenol to the phenoxide anion.

-

Alkylation: Raise the temperature to 80-85 °C and reflux under vigorous continuous stirring for 2.5 to 8 hours.

-

Monitoring: Sample the mixture for HPLC analysis. The reaction is deemed complete when the concentration of 5-chloro-8-hydroxyquinoline falls below 0.5%.

-

Workup: Cool the mixture and filter out the inorganic salts (KCl and unreacted K₂CO₃). Wash the organic filtrate with water to remove residual DMF.

-

Final Isolation: Concentrate the toluene layer under reduced pressure to isolate crude Cloquintocet-mexyl. Purify via recrystallization if analytical-grade purity is required.

Mechanistic pathway of the SN2 O-alkylation step forming Cloquintocet-mexyl.

Sources

- 1. Heptan-2-yl 2-chloroacetate | 383412-05-3 | Benchchem [benchchem.com]

- 2. Cloquintocet-mexyl (Ref: CGA 185072) [sitem.herts.ac.uk]

- 3. CN101293870A - A kind of synthetic method of clofenacyl - Google Patents [patents.google.com]

- 4. Synthesis method of cloquintocet-mexyl - Eureka | Patsnap [eureka.patsnap.com]

- 5. Cloquintocet-mexyl | SIELC Technologies [sielc.com]

GC-MS analysis of Heptan-2-yl 2-chloroacetate

Advanced GC-MS Profiling of Heptan-2-yl 2-Chloroacetate: Mechanistic Fragmentation and Analytical Protocols

The Analytical Imperative

Heptan-2-yl 2-chloroacetate (CAS 383412-05-3) is a versatile chiral ester widely utilized in organic synthesis, flavor chemistry, and as an intermediate in pharmaceutical manufacturing. Because chloroacetates and their precursors (such as chloroacetyl chloride) are highly reactive alkylating agents and potentially genotoxic impurities (PGIs), their trace-level quantification is a critical regulatory requirement in drug development[1].

While free chlorinated acetic acids are highly polar and require complex, time-consuming derivatization (e.g., with pentafluorobenzyl bromide or piperidine) to enhance their volatility and peak shape[2], Heptan-2-yl 2-chloroacetate possesses intrinsic volatility. This structural advantage allows for direct, underivatized analysis via Gas Chromatography-Mass Spectrometry (GC-MS), significantly streamlining the analytical workflow while maintaining high sensitivity and specificity[3].

Mechanistic Insights into EI-MS Fragmentation

A cornerstone of self-validating analytical protocols is the ability to predict and interpret mass spectral data based on first principles. Under standard 70 eV Electron Ionization (EI), Heptan-2-yl 2-chloroacetate undergoes highly predictable fragmentation pathways. Understanding these pathways ensures that false positives are eliminated during trace analysis.

-

Isotopic Signature: The presence of a single chlorine atom yields a distinctive M and M+2 isotopic cluster in a ~3:1 ratio, corresponding to the natural abundance of 35Cl and 37Cl . This signature must be present in all chlorine-retaining fragments.

-

Alpha Cleavage: The ester linkage is highly susceptible to alpha cleavage. Cleavage of the O-alkyl bond generates the stable chloroacetyl cation ( [ClCH2CO]+ ) at m/z 77 (and 79). Subsequent loss of carbon monoxide (CO) yields the chloromethyl cation at m/z 49 (and 51).

-

McLafferty-Type Elimination: The long secondary alkyl chain (heptan-2-yl) facilitates the elimination of neutral chloroacetic acid (94 Da) from the molecular ion (m/z 192), resulting in a stable heptene radical cation ( [C7H14]+∙ ) at m/z 98.

Fig 1: Primary EI-MS fragmentation pathways of Heptan-2-yl 2-chloroacetate.

Experimental Methodology & Workflow

To ensure a self-validating system, this protocol integrates system suitability checks and internal standardization. A 5% phenyl methylpolysiloxane stationary phase is selected because it provides optimal selectivity and excellent resolution for moderately polar halogenated esters while minimizing peak tailing[4].

Step-by-Step Protocol

-

Sample Preparation (Dilution & Extraction):

-

Rationale: Hexane is chosen as the diluent to ensure rapid solvent venting and minimal expansion volume in the GC inlet, protecting the column from active site degradation.

-

Step 1: Accurately weigh 10.0 mg of Heptan-2-yl 2-chloroacetate reference standard into a volumetric flask.

-

Step 2: Dissolve and make up to 10 mL with GC-grade hexane to create a 1 mg/mL stock solution.

-

Step 3: Dilute the stock to a working concentration of 10 µg/mL. Spike the solution with 1-chlorooctane (10 µg/mL) as an internal standard to validate retention time stability and correct for injection volume variances[5].

-

-

System Suitability & Blank Verification:

-

Step 4: Inject 1 µL of pure GC-grade hexane. Verify that the chromatogram is free of siloxane bleed or ghost peaks at the expected retention times of the analyte and internal standard.

-

-

GC-MS Acquisition:

-

Step 5: Inject 1 µL of the working standard in splitless mode. The splitless injection maximizes the transfer of trace analytes onto the column head.

-

Step 6: Run the optimized oven temperature program (detailed in Table 1). The initial low temperature focuses the analyte, while the rapid ramp ensures sharp peak elution.

-

Step 7: Acquire data in Full Scan mode (m/z 40–300) for qualitative profiling, or Selected Ion Monitoring (SIM) mode (monitoring m/z 77, 98, and 192) for high-sensitivity quantitative assays.

-

Fig 2: End-to-end GC-MS analytical workflow for Heptan-2-yl 2-chloroacetate.

Quantitative Data & Parameter Summaries

Table 1: Optimized GC-MS Operational Parameters

| Parameter | Specification | Scientific Rationale |

| Column | 5% Phenyl Methylpolysiloxane (30m x 0.25mm x 0.25µm) | Provides optimal dipole-dipole interactions for halogenated esters[4]. |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Maintains uniform mass transfer and reproducible retention times. |

| Injection | 1 µL, Splitless (Inlet Temp: 250°C) | Maximizes trace-level sensitivity; high temp ensures complete volatilization. |

| Oven Program | 60°C (hold 1 min) → 15°C/min to 280°C (hold 3 min) | Initial low temp focuses the analyte; ramp ensures sharp peak elution. |

| MS Ionization | Electron Ionization (EI), 70 eV | Standard energy for reproducible matching against NIST fragmentation libraries. |

| MS Source Temp | 230°C | Prevents condensation of the analyte in the ion source, maintaining peak symmetry. |

Table 2: Diagnostic MS Fragments for Heptan-2-yl 2-Chloroacetate

| m/z Ratio | Ion Assignment | Mechanistic Origin |

| 192 / 194 | [M]+∙ | Intact molecular ion; displays critical 3:1 isotopic ratio due to 35Cl/37Cl . |

| 98 | [C7H14]+∙ | McLafferty-type rearrangement; loss of neutral chloroacetic acid (94 Da). |

| 77 / 79 | [ClCH2CO]+ | Alpha cleavage of the ester bond; loss of the heptyl alkoxide radical. |

| 49 / 51 | [CH2Cl]+ | Secondary fragmentation; loss of CO (28 Da) from the m/z 77/79 ion. |

| 55, 69 | [CnH2n−1]+ | Alkyl chain fragmentation from the heptyl moiety. |

References

-

Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. Source: Ovid / Journal of Pharmaceutical and Biomedical Analysis.1

-

GC Analysis of Derivatized Chlorinated Acetic Acids. Source: Fisher Scientific Application Notes.2

-

The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity. Source: Journal of Applied Pharmaceutical Science.3

-

Unusual Regularity in GC Retention of Simple Amino Acid Derivatives. Source: PMC / National Institutes of Health.4

-

Simply Applicable Method for Microplastics Determination in Environmental Samples. Source: MDPI Molecules.5

Sources

- 1. ovid.com [ovid.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. japsonline.com [japsonline.com]

- 4. Unusual Regularity in GC Retention of Simple Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simply Applicable Method for Microplastics Determination in Environmental Samples | MDPI [mdpi.com]

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Heptan-2-yl 2-chloroacetate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of Heptan-2-yl 2-chloroacetate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this esterification. Instead of a rigid protocol, this center provides a dynamic, question-and-answer-based approach to troubleshoot common side reactions and optimize your synthetic strategy.

The synthesis of Heptan-2-yl 2-chloroacetate, a valuable α-chloroester intermediate, is typically achieved by reacting 2-heptanol with a chloroacetylating agent.[1] While the primary reaction appears straightforward—a nucleophilic acyl substitution—the nature of the reactants and conditions can give rise to several competing pathways that reduce yield and complicate purification. This guide will help you identify, understand, and mitigate these issues.

Troubleshooting Guide & FAQs

Q1: My reaction yield is low, and I'm detecting significant amounts of unreacted 2-heptanol and a water-soluble acidic compound. What is the primary cause?

A1: This issue most likely stems from two interconnected side reactions: hydrolysis of the chloroacetylating agent and reversal of the esterification equilibrium.

-

Causality & Mechanism:

-

Hydrolysis of the Acylating Agent: If you are using chloroacetyl chloride, it is extremely reactive and susceptible to hydrolysis by any trace moisture in your reactants or solvent.[2] This reaction consumes your acylating agent to form chloroacetic acid, which is less reactive and will not proceed to the ester under the same conditions.

-

Fischer Esterification Equilibrium: If you are using chloroacetic acid with an acid catalyst (Fischer-Speier esterification), the reaction is inherently reversible.[3][4] The water produced as a byproduct can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.[5] Without actively removing water, the reaction will not proceed to completion, leaving significant amounts of 2-heptanol and chloroacetic acid.

-

-

Troubleshooting & Mitigation Protocol:

-

For the Acyl Chloride Route:

-

Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use freshly distilled, anhydrous solvents (e.g., dichloromethane, THF).

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

-

Base Scavenger: Use a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct. This drives the reaction forward and prevents acid-catalyzed side reactions. Add the alcohol solution dropwise to the chloroacetyl chloride solution at a low temperature (e.g., 0 °C) to control the exothermic reaction.[6]

-

-

For the Fischer Esterification Route:

-

Water Removal: The key to driving the equilibrium is to remove water as it forms.[7] The most effective method is using a Dean-Stark apparatus with a suitable azeotroping solvent like toluene or hexane.

-

Use of Excess Reagent: Employ a large excess of one of the reactants, typically the less expensive one (2-heptanol), to shift the equilibrium towards the product, in accordance with Le Châtelier's principle.[3][5]

-

Drying Agents: While less efficient for large scales, adding a drying agent like molecular sieves to the reaction mixture can sequester water.

-

-

-

Scientist's Note: The choice between chloroacetyl chloride and chloroacetic acid represents a trade-off. The acyl chloride method is faster and goes to completion but is highly sensitive to moisture.[8] The Fischer method is more tolerant of initial conditions but requires careful management of the reaction equilibrium.

Q2: My post-reaction analysis (GC-MS, ¹H NMR) shows unexpected peaks corresponding to C₇H₁₄ isomers. Where are these alkenes coming from?

A2: The presence of alkenes, primarily 1-heptene and 2-heptene, is a clear indicator of an acid-catalyzed dehydration of your starting material, 2-heptanol.

-

Causality & Mechanism: 2-heptanol is a secondary alcohol, making it susceptible to elimination reactions, especially under acidic conditions and with heating.[4][9] The mechanism proceeds via protonation of the alcohol's hydroxyl group by a strong acid (e.g., H₂SO₄ used in Fischer esterification, or the HCl byproduct from the acyl chloride route). This converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺).[10] Loss of water generates a secondary carbocation, which is then deprotonated by a weak base (like water or the conjugate base of the acid) to form an alkene. According to Zaitsev's rule, the more substituted alkene, 2-heptene (as a mixture of E/Z isomers), will be the major product, with the less substituted 1-heptene as a minor product.[11][12]

-

Troubleshooting & Mitigation Protocol:

-

Avoid Strong Protic Acids: If using the Fischer esterification route, consider using a milder Lewis acid catalyst (e.g., Sc(OTf)₃) or a solid acid catalyst instead of concentrated H₂SO₄ or TsOH.[4]

-

Temperature Control: Dehydration is highly temperature-dependent. Run the reaction at the lowest effective temperature. If using the acyl chloride method, the reaction is often vigorous and can be performed at room temperature or below, minimizing this side reaction.[6]

-

Use a Base (Acyl Chloride Route): When using chloroacetyl chloride, the inclusion of a base like pyridine not only scavenges the HCl byproduct but also prevents the reaction medium from becoming acidic enough to promote significant dehydration.

-

-

Scientist's Note: The rate of dehydration for alcohols is tertiary > secondary > primary. Because 2-heptanol is a secondary alcohol, this side reaction is a significant practical concern that must be addressed for high-purity synthesis.

Q3: I've isolated my product, but it seems to be contaminated with a different ester, possibly methyl or ethyl 2-chloroacetate. How could this happen?

A3: This contamination points to a transesterification side reaction. This occurs when an alcohol other than 2-heptanol is present in the reaction mixture.

-

Causality & Mechanism: Transesterification is the process of exchanging the alkoxy group of an ester with another.[13] This reaction can be catalyzed by both acids and bases. If your reaction solvent is an alcohol (e.g., methanol, ethanol) or if your 2-heptanol starting material is contaminated with other alcohols, they can react with your desired product, Heptan-2-yl 2-chloroacetate, to form the corresponding methyl or ethyl ester and regenerate 2-heptanol. Under basic conditions, the mechanism involves nucleophilic attack of an alkoxide on the ester's carbonyl carbon.[13] Under acidic conditions, the carbonyl is first protonated, making it more electrophilic for attack by the contaminating alcohol.[13]

-

Troubleshooting & Mitigation Protocol:

-

Use Aprotic Solvents: Never use an alcohol as a solvent for this reaction. Opt for inert, aprotic solvents like dichloromethane (DCM), diethyl ether, or toluene.

-

Ensure Starting Material Purity: Verify the purity of your 2-heptanol via GC or NMR before starting the reaction to ensure it is free from other alcohol contaminants.

-

Purification: If transesterification has occurred, the resulting lower-boiling point esters can often be removed by careful fractional distillation under reduced pressure.

-

Data Summary & Visualization

Table 1: Comparison of Synthetic Routes and Associated Side Reactions

| Feature | Route 1: Chloroacetyl Chloride | Route 2: Fischer Esterification (Chloroacetic Acid) |

| Primary Reagents | 2-Heptanol, Chloroacetyl Chloride | 2-Heptanol, Chloroacetic Acid |

| Catalyst/Additive | Base (e.g., Pyridine, Et₃N) | Strong Acid (e.g., H₂SO₄, TsOH)[4] |

| Byproducts | HCl (gas), Base-HCl salt | Water[3] |

| Reaction Rate | Fast, often vigorous[6][8] | Slow, equilibrium-controlled[5] |

| Primary Side Reaction | Hydrolysis of Chloroacetyl Chloride[2] | Dehydration of 2-Heptanol[10][12] |

| Secondary Side Reaction | Acid-catalyzed dehydration (if base is omitted) | Reversible hydrolysis of ester product[3] |

| Mitigation Strategy | Strict anhydrous conditions, inert atmosphere, use of a base scavenger. | Water removal (Dean-Stark), use of excess reagent, moderate temperatures.[7] |

Reaction Pathway Diagrams

Caption: Main synthetic pathway via nucleophilic acyl substitution.

Caption: Side Reaction 1: Acid-catalyzed dehydration of 2-Heptanol.

Caption: Side Reaction 2: Hydrolysis of Chloroacetyl Chloride.

Recommended Experimental Protocol: Acyl Chloride Method

This protocol is optimized to minimize the side reactions discussed above.

1. Preparation:

-

Oven-dry all glassware (round-bottom flask, dropping funnel, condenser) at 120 °C for at least 4 hours and allow to cool in a desiccator.

-

Assemble the glassware and purge the system with dry nitrogen or argon gas.

-

Use a freshly opened bottle or distilled anhydrous dichloromethane (DCM) as the solvent.

2. Reaction Setup:

-

To the round-bottom flask, add chloroacetyl chloride (1.0 eq) dissolved in anhydrous DCM.

-

In the dropping funnel, prepare a solution of 2-heptanol (1.05 eq) and pyridine (1.1 eq) in anhydrous DCM.

-

Rationale: A slight excess of the alcohol ensures the more valuable acyl chloride is consumed. Pyridine acts as a nucleophilic catalyst and an acid scavenger.

-

-

Cool the reaction flask to 0 °C using an ice-water bath.

3. Execution:

-

Begin vigorous stirring of the chloroacetyl chloride solution.

-

Add the 2-heptanol/pyridine solution dropwise from the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C.

-

Rationale: Slow, cold addition controls the exothermic reaction and prevents temperature spikes that could favor side reactions.

-

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the limiting reagent.

4. Workup and Purification:

-

Cool the reaction mixture back to 0 °C.

-

Slowly add cold, dilute HCl (aq) (e.g., 1M) to quench any remaining pyridine and convert the pyridinium hydrochloride salt into a water-soluble form.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

-

Dilute HCl (to remove pyridine).

-

Saturated aqueous NaHCO₃ (to neutralize any remaining acid).

-

Brine (to remove bulk water).

-

-

Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to yield pure Heptan-2-yl 2-chloroacetate.

References

-

Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. Retrieved from [Link]

-

Brainly. (2017, November 18). Which product(s) would be obtained by the dehydration of 2-heptanol and 2-methyl-1-cyclohexanol?. Retrieved from [Link]

-

Ashenhurst, J. (2015, April 16). Elimination Reactions of Alcohols. Master Organic Chemistry. Retrieved from [Link]

-

MyEdSpace. (n.d.). Elimination Reactions of Alcohols - AQA A-Level Chemistry. Retrieved from [Link]

-

Save My Exams. (2025, March 31). Acyl chlorides and alcohols - A Level Chemistry. Retrieved from [Link]

-

CIE A-Level Chemistry. (n.d.). 33.2 Esters. Retrieved from [Link]

-

ChemKey. (n.d.). Esterification of Alcohols and Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]